2-Benzyloxybenzylbromide

Description

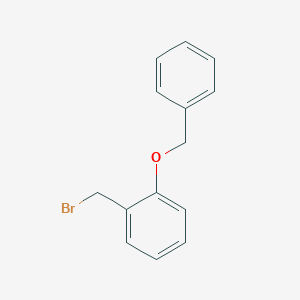

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLAVJJQEPGJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363814 | |

| Record name | 2-BENZYLOXYBENZYLBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103633-30-3 | |

| Record name | 2-BENZYLOXYBENZYLBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyloxybenzylbromide: Synthesis, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzyloxybenzylbromide (CAS No. 103633-30-3), a versatile bifunctional reagent increasingly utilized in the synthesis of complex organic molecules. This document delves into its chemical and physical properties, provides detailed experimental protocols for its synthesis, explores its reactivity with mechanistic insights, and highlights its applications in medicinal chemistry and drug discovery.

Core Properties and Structural Elucidation

This compound, also known by its IUPAC name 1-(bromomethyl)-2-(phenylmethoxy)benzene, is a key organic intermediate valued for its dual reactivity.[1] The molecule incorporates a reactive benzylic bromide moiety, which is an excellent electrophile for nucleophilic substitution reactions, and a stable benzyloxy protecting group. This unique combination allows for the strategic introduction of the 2-benzyloxybenzyl group into a wide array of molecular scaffolds.

The structure of this compound features a bromine atom attached to a methyl group, which is in turn bonded to a benzene ring at the ortho position relative to a benzyloxy group. This arrangement significantly influences the compound's reactivity.

Chemical Structure:

Table 1: Physicochemical and Spectral Data

| Property | Value | Reference(s) |

| CAS Number | 103633-30-3 | [1][2] |

| Molecular Formula | C₁₄H₁₃BrO | [1] |

| Molecular Weight | 277.16 g/mol | [1] |

| Appearance | Likely a solid or oil | Inferred from related compounds |

| Boiling Point | ~120-125 °C at 0.1 mmHg (for 2-Phenylbenzyl bromide) | |

| Density | ~1.353 g/mL at 25 °C (for 2-Phenylbenzyl bromide) | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone) | Inferred |

| ¹H NMR (CDCl₃) | δ ~7.3-7.5 (m, 9H, Ar-H), ~5.1 (s, 2H, OCH₂Ph), ~4.6 (s, 2H, CH₂Br) | Predicted |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A common and logical synthetic route involves the benzylation of salicylaldehyde, followed by reduction of the aldehyde to an alcohol, and subsequent bromination.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

R-NH₂ + Br-CH₂-C₆H₄-OCH₂Ph → R-NH-CH₂-C₆H₄-OCH₂Ph + HBr

Sources

physical properties of 2-Benzyloxybenzylbromide

An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-Benzyloxybenzylbromide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 103633-30-3), a key intermediate in organic synthesis and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic profile, synthesis, and safe handling of this compound. Furthermore, it explores its application as a versatile building block in the development of novel therapeutic agents, supported by detailed experimental protocols and field-proven insights.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional organic compound featuring a benzyl ether and a benzyl bromide moiety. This unique arrangement makes it a highly valuable reagent in medicinal chemistry and materials science. The benzyl ether group serves as a stable and reliable protecting group for a hydroxyl function, while the benzyl bromide provides a reactive site for nucleophilic substitution. This dual-functionality allows for the strategic and sequential introduction of molecular complexity, making it an essential precursor for a variety of complex target molecules.

Its utility is particularly pronounced in the synthesis of benzyloxy benzamide derivatives, which have shown significant potential as therapeutic agents, including neuroprotective compounds for ischemic stroke and TRPM8 antagonists.[1][2] This guide aims to serve as a definitive resource, consolidating critical data to facilitate its effective and safe use in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The following sections detail the known and predicted characteristics of this compound.

Core Physical Properties

The empirical and predicted are summarized below. It is important to note that while the melting point is experimentally determined, other values such as boiling point and density are derived from predictive models.[3]

| Property | Value | Source |

| CAS Number | 103633-30-3 | [3] |

| Molecular Formula | C₁₄H₁₃BrO | [3] |

| Molecular Weight | 277.16 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 40-42 °C | [3] |

| Boiling Point (Predicted) | 354.9 ± 22.0 °C | [3] |

| Density (Predicted) | 1.361 ± 0.06 g/cm³ | [3] |

| Flash Point (Predicted) | 139.0 ± 23.5 °C | [3] |

| Refractive Index (Predicted) | 1.604 | [3] |

Spectroscopic Characterization

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a primary tool for structural elucidation. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) for this compound are outlined below. The prediction is based on the analysis of structurally similar compounds.[6]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Ar-H (aromatic) | 6.90 - 7.50 | Multiplet (m) | 9H |

| -O-CH₂ -Ph | ~5.10 | Singlet (s) | 2H |

| -CH₂ -Br | ~4.60 | Singlet (s) | 2H |

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| Aromatic C | 112 - 158 |

| -O-C H₂-Ph | ~70 |

| -C H₂-Br | ~30 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and fragmentation pattern. Under Electron Ionization (EI), this compound is expected to exhibit a characteristic fragmentation pattern. The presence of bromine would result in a distinctive M/M+2 isotopic pattern for bromine-containing fragments.[5]

-

Molecular Ion (M⁺): m/z 276/278 (corresponding to ⁷⁹Br/⁸¹Br isotopes).

-

Key Fragments:

-

m/z 197: Loss of Br radical ([M-Br]⁺). This is often a prominent peak.

-

m/z 91: Tropylium ion ([C₇H₇]⁺), resulting from the cleavage of the benzyl ether or benzyl bromide group. This is a very common and stable fragment in compounds containing a benzyl moiety.

-

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through a two-step process starting from 2-hydroxybenzyl alcohol. The following protocol is a validated and reliable method.

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2-(Benzyloxy)benzyl alcohol

-

Reaction Setup: To a solution of 2-hydroxybenzyl alcohol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield 2-(benzyloxy)benzyl alcohol as a pure intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 2-(benzyloxy)benzyl alcohol (1 equivalent) from the previous step in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound.[7]

Reactivity, Handling, and Safety

As a reactive benzylic bromide, this compound requires careful handling to ensure safety and maintain chemical integrity.

Chemical Reactivity

The primary reactive site is the benzylic carbon bonded to bromine. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the basis for its utility as an alkylating agent in the synthesis of more complex molecules. The compound is stable under normal storage conditions but should be protected from moisture, as the benzyl bromide moiety can slowly hydrolyze.

Safety and Handling

This compound is classified as a hazardous chemical that causes skin and serious eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[8]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.

-

Applications in Drug Discovery

The structural motifs present in this compound make it a powerful tool in the design and synthesis of biologically active compounds. Its primary role is as a key building block for introducing a benzyloxy-substituted benzyl group.

Precursor for Bioactive Benzamides

A significant application is in the synthesis of 2-(benzyloxy)benzamide derivatives. These scaffolds have been identified as potent neuroprotective agents and channel modulators.[1][2] For example, derivatives have been developed as inhibitors of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) interaction, a promising therapeutic strategy for ischemic stroke.[2]

The synthesis typically involves the reaction of this compound with an appropriate amine or amide nucleophile to construct the core structure, which is then further elaborated.

Caption: Role of this compound in drug discovery.

This strategic use highlights the importance of this compound not just as a chemical reagent, but as an enabling tool for accessing novel chemical space in the pursuit of new medicines.

Conclusion

This compound is a versatile and valuable reagent for the scientific research community. Its well-defined physicochemical properties, combined with its predictable reactivity, make it an ideal intermediate for complex organic synthesis. While it requires careful handling due to its hazardous nature, its utility in constructing advanced molecular architectures, particularly in the field of drug discovery, is well-established. This guide provides the foundational knowledge and practical protocols necessary for its confident and effective application in the laboratory.

References

- Google Patents. (2019). A kind of preparation method of high-purity 2- benzyloxy bromoethane. CN109896934A.

-

PubMed. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PubChem. 2-(Benzyloxy)benzaldehyde. [Link]

-

LookChem. Cas 2417-64-3,2-Hexyloxy-benzylbromid. [Link]

-

National Institutes of Health (NIH). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

-

PubMed. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

2-Benzyloxybenzylbromide reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 2-Benzyloxybenzyl Bromide with Nucleophiles

Executive Summary

2-Benzyloxybenzyl bromide is a bifunctional organic reagent of significant interest in synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its unique structure, featuring a reactive benzylic bromide and a stable benzyloxy protecting group, allows for its use as a versatile building block for introducing a protected phenol moiety. This guide provides a comprehensive technical overview of the core reactivity principles of 2-benzyloxybenzyl bromide with a variety of common nucleophiles. We will delve into the mechanistic dichotomy between SN1 and SN2 pathways, explore the factors governing reaction outcomes, and provide field-proven experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: Structural Features and Synthetic Potential

2-Benzyloxybenzyl bromide, also known as 1-(bromomethyl)-2-(benzyloxy)benzene, possesses a distinct molecular architecture that dictates its chemical behavior. The primary drivers of its reactivity are:

-

The Benzylic Bromide Moiety: The carbon-bromine bond at the benzylic position is the primary electrophilic site. Benzylic halides are notably more reactive than their simple alkyl halide counterparts in nucleophilic substitution reactions.[1] This enhanced reactivity stems from the ability of the adjacent benzene ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction through π-system conjugation.[2][3]

-

The Benzyloxy Protecting Group: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl function at the 2-position.[4] This group is stable under a wide range of conditions, including basic and nucleophilic environments, but can be selectively removed under reductive conditions (e.g., catalytic hydrogenation), making it an invaluable tool in multi-step synthesis.[5][6]

The strategic placement of these two functional groups makes 2-benzyloxybenzyl bromide an ideal reagent for introducing a masked phenol, which can be unveiled at a later synthetic stage.

Core Reactivity: The SN1 vs. SN2 Mechanistic Landscape

The reaction of 2-benzyloxybenzyl bromide with a nucleophile can proceed through two primary substitution pathways: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular).[7] As a primary benzylic halide, it exists at a mechanistic crossroads, and the operative pathway is highly dependent on the reaction conditions.[8]

-

SN2 Pathway: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide leaving group.[7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone). The ortho-benzyloxy group may impart minor steric hindrance compared to unsubstituted benzyl bromide, but the electronic stabilization of the transition state by the phenyl ring generally ensures high reactivity.[3][9]

-

SN1 Pathway: This two-step mechanism begins with the slow, rate-determining departure of the bromide ion to form a resonance-stabilized benzylic carbocation.[10] This intermediate is then rapidly captured by the nucleophile. The reaction rate depends only on the substrate concentration.[7] This pathway is favored by weak nucleophiles, polar protic solvents (e.g., water, ethanol) that can solvate both the departing anion and the carbocation intermediate, and conditions that promote ionization.[11]

The ability to direct the reaction towards either pathway provides chemists with significant control over the reaction outcome and potential stereochemistry.

Caption: Sₙ1 vs. Sₙ2 pathways for nucleophilic substitution.

Reactivity with Specific Nucleophile Classes

The versatility of 2-benzyloxybenzyl bromide is demonstrated by its effective reaction with a wide array of nucleophiles.

O-Nucleophiles: Alcohols, Phenols, and Carboxylates

The reaction with oxygen-based nucleophiles is a fundamental method for forming ethers and esters.

-

Mechanism: These reactions, particularly with alkoxides or phenoxides, are classic examples of the Williamson ether synthesis and typically proceed via an SN2 mechanism. A base (e.g., NaH, K₂CO₃) is required to deprotonate the alcohol or phenol, generating a more potent nucleophile.

-

Applications: This reaction is widely used for installing the 2-(benzyloxy)benzyl group onto hydroxyl-containing molecules, a common strategy in the synthesis of natural products and pharmaceutical agents.[5]

N-Nucleophiles: Amines and Amides

Alkylation of amines is a cornerstone of medicinal chemistry.

-

Mechanism: Primary and secondary amines are sufficiently nucleophilic to react directly with 2-benzyloxybenzyl bromide, usually via an SN2 pathway.[12] The reaction is often performed in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, K₂CO₃) to scavenge the HBr byproduct.

-

Causality & Control: Without a base, the HBr formed will protonate the starting amine, rendering it non-nucleophilic. Over-alkylation to form tertiary amines or quaternary ammonium salts is a common side reaction. Control can be achieved by using a large excess of the amine or by carefully controlling stoichiometry.

S-Nucleophiles: Thiols and Thiolates

The high nucleophilicity of sulfur compounds makes them excellent partners for this substrate.

-

Mechanism: Thiols are readily deprotonated by mild bases to form highly nucleophilic thiolates, which react rapidly with 2-benzyloxybenzyl bromide in an SN2 fashion to form stable thioethers.[13][14]

-

Field Insights: These reactions are typically very efficient and high-yielding. The "soft" nature of the sulfur nucleophile has a high affinity for the "soft" benzylic carbon electrophile, in accordance with Hard-Soft Acid-Base (HSAB) theory.

C-Nucleophiles: Enolates and Organometallics

The formation of new carbon-carbon bonds is critical for building complex molecular skeletons.

-

Mechanism: "Soft" carbanions, such as those derived from malonic esters or β-ketoesters, are excellent nucleophiles for SN2 reactions with 2-benzyloxybenzyl bromide.[15] The reaction involves deprotonation of an active methylene compound with a suitable base (e.g., NaOEt, NaH) to generate the nucleophilic enolate.

-

Considerations: The choice of base and solvent is critical to prevent side reactions like elimination, although elimination is generally not competitive for primary benzylic halides.

Data Summary: Typical Reaction Conditions

| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Temp (°C) | Primary Mechanism |

| O-Nucleophile | Ethanol, Phenol | NaH, K₂CO₃ | THF, DMF | 25 - 80 | SN2 |

| N-Nucleophile | Aniline, Piperidine | K₂CO₃, DIPEA | Acetonitrile, DMF | 25 - 60 | SN2 |

| S-Nucleophile | Thiophenol | K₂CO₃, Cs₂CO₃ | Acetone, DMF | 0 - 25 | SN2 |

| C-Nucleophile | Diethyl Malonate | NaOEt, NaH | Ethanol, THF | 25 - 70 | SN2 |

| Weak Nucleophile | H₂O, CH₃OH | None | H₂O, CH₃OH | 25 - 50 | SN1 |

Detailed Experimental Protocols

The following protocols are provided as validated starting points for common transformations.

Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)

-

Objective: To synthesize 1-(benzyloxy)-2-((phenoxymethyl)benzene).

-

Methodology:

-

To a stirred solution of phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

-

Stir the resulting suspension for 15 minutes to allow for salt formation.

-

Add a solution of 2-benzyloxybenzyl bromide (1.1 eq) in DMF dropwise over 5 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Trustworthiness Note: The use of anhydrous DMF is crucial as water can hydrolyze the electrophile. K₂CO₃ is a mild base suitable for deprotonating phenols without causing unwanted side reactions.

Protocol 2: N-Alkylation of a Secondary Amine

-

Objective: To synthesize a tertiary amine from a secondary amine precursor.

-

Methodology:

-

Dissolve the secondary amine (1.0 eq) and 2-benzyloxybenzyl bromide (1.05 eq) in acetonitrile (0.4 M).

-

Add diisopropylethylamine (DIPEA, 2.0 eq) to the solution.

-

Heat the mixture to 50 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, concentrate the mixture in vacuo.

-

Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify via flash chromatography.

-

-

Expertise Note: DIPEA is used as a non-nucleophilic "proton sponge." It is too sterically hindered to compete as a nucleophile but is basic enough to neutralize the HBr generated, driving the reaction to completion.

Caption: A typical experimental workflow for substitution reactions.

Synthetic Utility: The Role in Multi-Step Synthesis

The primary application of 2-benzyloxybenzyl bromide is as a versatile building block. The protected phenol allows for extensive chemical modifications on other parts of the molecule. The final step often involves the deprotection of the benzyloxy group to reveal the free phenol.

-

Deprotection: The most common method for cleaving the benzyl ether is catalytic hydrogenation.[5] This is typically achieved using a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas. This process is clean, high-yielding, and generates toluene as a benign byproduct.

Caption: The synthetic strategy using 2-benzyloxybenzyl bromide.

Conclusion

2-Benzyloxybenzyl bromide is a highly reactive and synthetically valuable electrophile. Its reactivity is dominated by nucleophilic substitution at the benzylic carbon, with the mechanistic outcome (SN1 vs. SN2) being tunable through the judicious choice of nucleophile, solvent, and reaction conditions. Its utility is further enhanced by the presence of the stable benzyloxy protecting group, which enables the strategic introduction of a masked phenolic hydroxyl group into complex molecular targets. A thorough understanding of these principles allows the modern synthetic chemist to effectively employ this reagent in the pursuit of novel chemical entities.

References

-

Title: Nucleophilic substitution of benzylic halides. Source: University of Calgary, Department of Chemistry URL: [Link]

-

Title: What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[1] Source: Quora URL: [Link]

-

Title: Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?[2] Source: Quora URL: [Link]

-

Title: Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns.[3] Source: YouTube URL: [Link]

-

Title: Comparing The SN1 vs Sn2 Reactions.[7] Source: Master Organic Chemistry URL: [Link]

-

Title: Allylic and Benzylic Halides - SN1 and SN2 Reactions.[8] Source: Glasp URL: [Link]

-

Title: Benzyl bromide is a primary halide. It undergoes SN1 substitution...[10] Source: Pearson URL: [Link]

-

Title: Substitution of benzylic and allylic halides.[16] Source: Chemistry LibreTexts URL: [Link]

-

Title: Steric and electronic effects in SN2 reactions.[9] Source: ResearchGate URL: [Link]

-

Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation.[17] Source: Master Organic Chemistry URL: [Link]

-

Title: Steric Hindrance in SN2 and SN1 Reactions.[18] Source: Chemistry Steps URL: [Link]

-

Title: Benzyl Ethers - Protecting Groups.[5] Source: Organic Chemistry Portal URL: [Link]

-

Title: Steric and electronic effects in SN2 reactions of 9-substituted fluorenyl and .alpha.-cyano carbanions with benzyl chloride in dimethyl sulfoxide solution.[19] Source: ACS Publications URL: [Link]

-

Title: Kinetics of reaction of benzyl halides with amines in mixed solvents.[12] Source: Indian Academy of Sciences URL: [Link]

-

Title: Nucleophilic substitution reactions on Benzyl Halides.[20] Source: Chemistry Stack Exchange URL: [Link]

-

Title: Supporting information. Source: Royal Society of Chemistry URL: [Link]

-

Title: Benzyl protecting group.[6] Source: Georganics URL: [Link]

-

Title: Benzyl bromide synthesis by bromination or substitution.[21] Source: Organic Chemistry Portal URL: [Link]

-

Title: Propose a mechanism for the reaction of benzyl bromide with ethanol under heat.[22] Source: Pearson URL: [Link]

-

Title: Reactivity of benzyl halides towards nucleophilic substitution.[11] Source: Chemistry Stack Exchange URL: [Link]

-

Title: Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone.[23] Source: Rhodium.ws URL: [Link]

-

Title: Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration.[24] Source: NIH URL: [Link]

-

Title: Benzyl thioether formation merging copper catalysis.[13] Source: NIH URL: [Link]

-

Title: Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide.[25] Source: RSC Publishing URL: [Link]

-

Title: Reactions at the benzylic position.[26] Source: Khan Academy URL: [Link]

-

Title: Reactions at the benzylic position.[27] Source: Khan Academy URL: [Link]

-

Title: Quick and partial report on benzyl bromide synthesis.[28] Source: Sciencemadness.org URL: [Link]

-

Title: Benzylic amine synthesis by amination (arylation).[29] Source: Organic Chemistry Portal URL: [Link]

-

Title: Redox-Click Chemistry for Disulfide Formation from Thiols.[30] Source: ChemRxiv URL: [Link]

-

Title: Reactions of carbanions.[15] Source: University of Babylon URL: [Link]

-

Title: The Nitrile Bis-Thiol Bioconjugation Reaction.[31] Source: ChemRxiv URL: [Link]

-

Title: Sustainable Approaches for the Protection and Deprotection of Functional Groups.[32] Source: NIH URL: [Link]

-

Title: Thiol-thiol cross-clicking using bromo-ynone reagents.[14] Source: NIH URL: [Link]

-

Title: Carbanions II.[33] Source: Chemistry LibreTexts URL: [Link]

-

Title: Reactions at the benzylic position.[34] Source: YouTube URL: [Link]

-

Title: Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR.[35] Source: PubMed Central URL: [Link]

Sources

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Benzyl protecting group - Georganics [georganics.sk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. glasp.co [glasp.co]

- 9. researchgate.net [researchgate.net]

- 10. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. ias.ac.in [ias.ac.in]

- 13. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 22. Propose a mechanism for the reaction of benzyl bromide with ethan... | Study Prep in Pearson+ [pearson.com]

- 23. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]

- 24. Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. Khan Academy [khanacademy.org]

- 27. Khan Academy [khanacademy.org]

- 28. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 29. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 30. chemrxiv.org [chemrxiv.org]

- 31. chemrxiv.org [chemrxiv.org]

- 32. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. m.youtube.com [m.youtube.com]

- 35. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group: Principles and Practices

Introduction

The Benzyloxycarbonyl (Cbz or Z) group stands as a foundational protecting group in the field of synthetic organic chemistry.[1] Since its pioneering introduction by Max Bergmann and Leonidas Zervas in 1932, it has been a critical tool, particularly revolutionizing peptide synthesis by enabling the controlled, sequential assembly of amino acids.[1][2] While newer protecting groups like Boc and Fmoc have become prevalent, the Cbz group's unique stability profile and distinct deprotection methods ensure its enduring relevance in contemporary organic synthesis and the development of pharmaceuticals. This guide offers an in-depth exploration of the Cbz protecting group, detailing its fundamental principles, comprehensive experimental protocols, and a comparative analysis of its application.

Core Principles of the Benzyloxycarbonyl (Cbz) Group

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic characteristics of primary and secondary amines by converting them into significantly less reactive carbamates.[1][3] This strategy is essential in multi-step syntheses to prevent undesired side reactions.[1] The Cbz group can also be employed to protect other nucleophilic functional groups, such as alcohols and thiols.[1]

A defining feature of the Cbz group is its substantial stability across a broad spectrum of chemical environments, including basic and most aqueous acidic conditions.[1] However, it can be selectively and cleanly removed under specific, mild conditions, most notably through catalytic hydrogenation.[4] This distinct characteristic is the cornerstone of its utility in complex synthetic strategies.

Orthogonality: A Pillar of Modern Synthesis

In the context of multi-step synthesis, the ability to selectively deprotect one functional group without affecting others is paramount.[5] This concept, known as orthogonal protection, allows for precise and controlled chemical transformations.[5][6] The Cbz group is a key player in orthogonal strategies due to its unique cleavage conditions.[4] It is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][7] This orthogonality is crucial in the synthesis of complex molecules like peptides, where different protecting groups must be removed at specific stages of the synthesis.[4][5]

Introduction of the Cbz Protecting Group

The introduction of the Cbz group, or Cbz-protection, is typically accomplished by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[7][8] This reaction, often performed under Schotten-Baumann conditions, is generally high-yielding and proceeds under mild conditions.[4][7]

Mechanism of Cbz Protection

The protection reaction is a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate.[1][7] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion.[1] The base present in the reaction mixture neutralizes the hydrochloric acid that is formed, driving the reaction to completion.[1][7]

Caption: Mechanism of amine protection with benzyl chloroformate.

Experimental Protocols for Cbz Protection

The choice of base and solvent can be tailored to the specific substrate.[8]

Protocol 1: Schotten-Baumann Conditions for Amino Acids [4]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: General Procedure for Amines [1]

-

Dissolution: Dissolve the amine in a mixture of THF and water.

-

Base Addition: Add sodium bicarbonate and cool the mixture to 0 °C.

-

Cbz-Cl Addition: Add benzyl chloroformate dropwise and stir the reaction at 0 °C for 20 hours.

-

Work-up: Dilute the reaction with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify the product by silica gel column chromatography.

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90[4] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95[4] |

| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90[4] |

Table 1: Representative yields for the Cbz protection of various amines.

Cleavage of the Cbz Protecting Group

The removal of the Cbz group, or deprotection, is a critical step and can be achieved through several methods, with catalytic hydrogenolysis being the most common.[7][8]

Catalytic Hydrogenolysis

This is the most widely used and mildest method for Cbz deprotection.[9] The reaction involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[9][10] A significant advantage of this method is the formation of benign byproducts: toluene and carbon dioxide, following the decarboxylation of the intermediate carbamic acid.[2][7]

Mechanism of Hydrogenolysis

The Cbz-protected compound is adsorbed onto the surface of the palladium catalyst. Molecular hydrogen also adsorbs to the catalyst surface and is cleaved into reactive hydrogen atoms. These hydrogen atoms then reductively cleave the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.[7]

Caption: The mechanism of Cbz deprotection via catalytic hydrogenolysis.[10]

Experimental Protocol for Catalytic Hydrogenolysis[4]

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Catalytic Transfer Hydrogenolysis

This method offers a safer alternative to using flammable hydrogen gas, particularly for larger-scale reactions.[9][10] It employs a hydrogen donor in situ, such as ammonium formate, formic acid, or cyclohexene.[10][11]

Experimental Protocol for Transfer Hydrogenolysis[1]

-

Dissolution: Dissolve the Cbz-protected compound in a mixture of ethanol and formic acid.

-

Catalyst Addition: Add palladium black to the mixture.

-

Reaction: Stir the mixture at room temperature for 1.5 hours.

-

Work-up: Remove the catalyst by filtration through Celite.

-

Concentration and Purification: Concentrate the filtrate and purify the residue.

Acid-Mediated Cleavage

Strong acidic conditions can also effectively remove the Cbz group.[12] This method is particularly useful when the substrate contains functional groups that are sensitive to reduction and therefore incompatible with catalytic hydrogenation.[9][12] Common reagents include hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).[12]

Experimental Protocol for Acidic Cleavage with HBr in Acetic Acid[1][12]

-

Dissolution: Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

-

Reaction: Stir the solution at room temperature for 20 minutes to 2 hours.[1][12]

-

Precipitation: Add diethyl ether to precipitate the amine salt.

-

Isolation: Isolate the precipitate by decantation or filtration and dry to yield the deprotected peptide hydrobromide salt.[1][12]

| Deprotection Method | Reagents/Catalyst | Key Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts.[10] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups); safety concerns with H₂ gas.[10] |

| Transfer Hydrogenolysis | Ammonium formate, formic acid, etc., with Pd/C | Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions.[10] | May require higher catalyst loading or longer reaction times. |

| Acidic Cleavage | HBr in acetic acid, TFA | Metal-free, useful for substrates incompatible with hydrogenation.[12][13] | Harsh conditions may not be suitable for all substrates; can generate reactive carbocations.[2] |

Table 2: Comparison of common Cbz deprotection methods.

Conclusion

The benzyloxycarbonyl protecting group, a classic tool in organic chemistry, remains a highly relevant and valuable option for researchers and drug development professionals.[1] Its ease of introduction, stability to a wide range of conditions, and multiple deprotection pathways make it a versatile choice.[1][8] The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solidifies its place in the strategic design of complex molecules, particularly in the synthesis of peptides and their derivatives.[1][7]

References

- Fiveable. (n.d.). Orthogonal Protection Definition.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group.

- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- BenchChem. (2025). Application Notes and Protocols: Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz) Group from Tetraalanine.

- Unknown Source. (n.d.).

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Bachem. (2021). Z - Benzyloxycarbonyl.

- YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry.

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

- BenchChem. (2025). Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine.

- American Chemical Society. (n.d.). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether.

- NIH. (n.d.). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries.

- Unknown Source. (n.d.). Protecting Groups.

- Wenxuecity. (2024). Benzyl chloroformate.

- Wikipedia. (n.d.). Protecting group.

- Guidechem. (n.d.). What are the properties and reactions of Benzyl Chloroformate?.

- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.

- ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.

- ChemicalBook. (n.d.). Benzyl chloroformate CAS#: 501-53-1.

- ResearchGate. (2025). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF.

- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.

- American Chemical Society. (2025). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP.

- Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.

- Wikipedia. (n.d.). Benzyl chloroformate.

- ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?.

- ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.

- Semantic Scholar. (1989). MgI2 -mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies..

- Wikipedia. (n.d.). Chloroformate.

- Unknown Source. (n.d.). A Highly Regio- and Chemoselective Reductive Cleavage of Benzylidene Acetals with EtAlCl 2 -Et 3 SiH.

- ResearchGate. (2025). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds | Request PDF.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- Scientific Update. (2023). To Deprotect and Serve.

- Journal of the Chemical Society, Perkin Transactions 1. (2001). Protecting groups.

- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.

- OUCI. (n.d.). Protecting Groups in Peptide Synthesis.

- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. tdcommons.org [tdcommons.org]

A Comprehensive Technical Guide to the Electrophilicity of Benzylic Bromides for Synthetic and Medicinal Chemistry

Executive Summary

Benzylic bromides are a cornerstone class of reagents in modern organic synthesis, prized for their unique and highly tunable reactivity.[1][2] Their importance is particularly pronounced in the pharmaceutical and fine chemical industries, where they serve as versatile intermediates and as agents for installing the ubiquitous benzyl protecting group.[1][2][3] The electrophilic nature of the benzylic carbon is the heart of their utility, yet it is not governed by a single, monolithic reaction mechanism. Instead, benzylic bromides exhibit a fascinating mechanistic duality, readily participating in both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions.[4][5][6][7] This guide provides an in-depth exploration of the structural and environmental factors that dictate this reactivity, offering researchers and drug development professionals the foundational knowledge to predict and control reaction outcomes. We will dissect the underlying principles of carbocation stability, transition state energetics, and the profound influence of aromatic ring substituents, solvent polarity, and nucleophile strength. Through detailed mechanistic diagrams, quantitative reactivity data, and field-tested experimental protocols, this document serves as a definitive resource for harnessing the full synthetic potential of benzylic bromides.

Chapter 1: The Benzylic Position: A Locus of Unique Reactivity

The term "benzylic" refers to a saturated carbon atom directly attached to a benzene ring (a C6H5-CH2- group). A benzylic bromide, therefore, possesses a bromine atom attached to this key carbon. This structural motif, seemingly simple, confers a level of reactivity that distinguishes it from simple alkyl halides. The adjacent aromatic ring is not a passive spectator; its π-electron system actively participates in stabilizing intermediates and transition states, thereby lowering the activation energy for substitution reactions.[8]

This enhanced reactivity makes benzylic bromides exceptionally useful synthetic intermediates.[8] Their most common application is arguably the introduction of benzyl ethers and benzyl amines as protecting groups for alcohols and amines, respectively.[1][3] These protecting groups are valued for their stability across a wide range of reaction conditions and their convenient removal via catalytic hydrogenation. Beyond this role, the benzylic carbon serves as a versatile electrophilic handle for constructing more complex molecular architectures.[2]

Chapter 2: The Mechanistic Dichotomy: SN1 and SN2 Pathways

The electrophilicity of benzylic bromides is best understood through the lens of the two competing nucleophilic substitution mechanisms they can undergo. The choice between these pathways is not arbitrary but is dictated by a delicate balance of electronic, steric, and environmental factors.

The SN1 Pathway: A Carbocation-Driven Mechanism

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds in a stepwise fashion. The rate-determining step is the spontaneous dissociation of the bromide leaving group to form a benzylic carbocation intermediate.[6] This intermediate is then rapidly captured by a nucleophile.

The feasibility of the SN1 pathway hinges entirely on the stability of the carbocation formed. The benzylic carbocation is remarkably stable because the vacant p-orbital on the benzylic carbon can overlap with the π-system of the adjacent benzene ring. This allows the positive charge to be delocalized across the aromatic ring through resonance, significantly stabilizing the intermediate.[4][5][8] This resonance stabilization is the primary reason why even primary benzylic halides can undergo SN1 reactions, a pathway typically reserved for tertiary substrates.[4][9]

Caption: The SN1 mechanism for benzylic bromides.

The SN2 Pathway: A Concerted Approach

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step. The nucleophile attacks the electrophilic benzylic carbon from the backside (180° to the C-Br bond), while the bromide ion leaves simultaneously. This process proceeds through a five-coordinate trigonal bipyramidal transition state.[6]

Benzyl bromide itself is a primary halide, a substrate class that typically favors the SN2 mechanism due to minimal steric hindrance.[4] The rate of the SN2 reaction at the benzylic position is also accelerated by the adjacent aromatic ring. The π-system can overlap with the p-orbitals in the trigonal bipyramidal transition state, lowering its energy and thus increasing the reaction rate.[6]

Caption: The SN2 mechanism for benzylic bromides.

Factors Governing the Mechanistic Pathway

The competition between SN1 and SN2 is governed by several key variables, which a researcher can manipulate to favor the desired outcome.

Caption: Deciding factors for SN1 vs. SN2 pathways.

Chapter 3: Quantifying Electrophilicity: The Influence of Aromatic Substituents

The electronic nature of substituents on the aromatic ring has a profound and predictable effect on the electrophilicity of the benzylic carbon. This is the most powerful tool for fine-tuning the reactivity of these substrates.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring through resonance or induction. This has a dramatic stabilizing effect on the benzylic carbocation intermediate.[10][11][12] By lowering the energy of this intermediate, EDGs significantly accelerate the rate of SN1 reactions.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring. This destabilizes the benzylic carbocation, increasing the activation energy for the SN1 pathway and dramatically slowing the reaction rate.[13][14] In such cases, the SN2 mechanism may become the dominant pathway, provided steric hindrance is low.

The impact of these substituents can be directly measured by comparing the rates of solvolysis (a reaction where the solvent acts as the nucleophile), which typically proceed via an SN1 mechanism.

Data Presentation: Relative Solvolysis Rates of Substituted Benzyl Halides

The following table summarizes first-order rate constants for the solvolysis of various para-substituted benzyl chlorides in 80% aqueous ethanol. While the data is for chlorides, the relative reactivity trends conferred by the substituents are directly comparable to the corresponding bromides, with bromides generally reacting faster due to the better leaving group ability of Br⁻.[8][15] A higher rate constant directly correlates with greater electrophilicity via the SN1 pathway.

| Substituent (X) at para-position | Electronic Effect | First-Order Rate Constant (k) at 25°C (s⁻¹)[15] | Relative Rate (kₓ / kH) |

| -OCH₃ | Strong EDG | 2.2 x 10⁻³ | 687.5 |

| -CH₃ | EDG | 6.1 x 10⁻⁵ | 19.1 |

| -H | Neutral | 3.2 x 10⁻⁶ | 1.0 |

| -Cl | Weak EWG | 1.3 x 10⁻⁶ | 0.4 |

| -NO₂ | Strong EWG | 1.1 x 10⁻⁹ | 0.00034 |

Table 1: Impact of para-substituents on the rate of solvolysis, demonstrating the modulation of benzylic carbon electrophilicity.

As the data clearly shows, an electron-donating methoxy group accelerates the reaction by nearly 700-fold compared to the unsubstituted parent compound, while a strong electron-withdrawing nitro group decelerates it by a factor of almost 3,000. This vast dynamic range underscores the power of substituent effects in controlling the reactivity of benzylic systems.

Chapter 4: Experimental Considerations and Protocols

The theoretical principles discussed above are validated through practical application. The following protocols provide self-validating, step-by-step methodologies for conducting reactions that exploit the dual reactivity of benzylic bromides.

Protocol 1: Benzylation of an Amine (SN2-Biased Conditions)

This protocol describes the benzylation of an amine, a common procedure for installing a benzyl protecting group. The use of a strong nucleophile (the amine) and a polar aprotic solvent (Acetonitrile) strongly favors the SN2 mechanism.

Methodology:

-

Reactant Preparation: To a solution of the primary or secondary amine (1.0 eq.) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.5-3.0 eq.) as a mild base.[3]

-

Rationale: K₂CO₃ is a solid base that scavenges the HBr produced during the reaction, driving the equilibrium towards the product. ACN is a polar aprotic solvent that solvates the potassium cation but leaves the amine nucleophile relatively "bare" and highly reactive.

-

Reagent Addition: Add benzyl bromide (1.1-1.2 eq.) dropwise to the stirred suspension at room temperature.

-

Rationale: A slight excess of the electrophile ensures complete consumption of the more valuable amine substrate. Dropwise addition helps to control any potential exotherm.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, filter the solid K₂CO₃ and residual salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The final product is purified by flash column chromatography.

-

Validation: The success of the reaction is confirmed by the mass and NMR spectra of the purified product, which will show the incorporation of the benzyl group (C₇H₇).

Protocol 2: Kinetic Study of Benzyl Bromide Solvolysis (SN1-Biased Conditions)

This protocol outlines a method to measure the rate of an SN1 reaction by monitoring the solvolysis of a substituted benzyl bromide in an aqueous ethanol solution.[16] The reaction produces HBr, and its rate of formation can be tracked by the color change of a pH indicator.

Caption: Experimental workflow for a kinetic solvolysis study.

Methodology:

-

Solution Preparation: Prepare a buffered solvent system consisting of 80% ethanol in water. Add a few drops of a suitable pH indicator (e.g., bromothymol blue). Add a precise, small aliquot of a standardized dilute NaOH solution (e.g., 0.50 mL of 0.01 M NaOH). The solution should be basic (blue).

-

Rationale: The NaOH neutralizes the first portion of HBr produced. The time it takes for the indicator to change color marks the point where this initial amount of base has been consumed, corresponding to a specific extent of reaction.

-

Initiation: Thermostat the solution to a constant temperature (e.g., 25.0 °C). Inject a small, known amount of a stock solution of the benzyl bromide in a non-nucleophilic solvent like acetone and start the timer.[16]

-

Measurement: Record the exact time required for the indicator to change from blue to yellow. This time corresponds to the complete neutralization of the added NaOH.

-

Kinetics: Immediately upon the color change, add another identical aliquot of the NaOH solution and record the time for the subsequent color change. Repeat this process for several aliquots.

-

Rationale: This method allows for the determination of the reaction rate by measuring the time required to produce fixed amounts of acid product.

-

Data Analysis: The rate of reaction can be calculated from the moles of NaOH neutralized per unit time. Plotting the concentration of product formed versus time will yield a curve whose initial slope is the initial rate of reaction. Comparing these rates for different substituted benzyl bromides provides the quantitative data seen in Table 1.

References

- Pittelkow, M. et al.

- Pittelkow, M.

- Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of Benzyl Bromide in Modern Organic Synthesis.

- Ningbo Inno Pharmchem Co., Ltd. Benzyl Bromide: Properties, Applications, and Industry Insights.

- Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. Study.com.

- Organic Chemistry Data. Benzyl Bromide - Common Organic Chemistry. organic-chemistry.org.

- Pittelkow, M. et al. (2006). Substituent effects on the stability of extended benzylic carbocations: A computational study of conjugation.

- Matić, M. et al. (2019). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol.

- Science Forums contributor. (2025). SN1/SN2. Science Forums.

- Amyes, T.L. et al. (2013). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society.

- Quora contributor. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Quora.

- BenchChem. (2025). A Comparative Analysis of the Electrophilicity of Methyl 2-(bromomethyl)

- Khan Academy.

- Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts.

- University of Colorado Boulder. Experiment 8 — Kinetics of SN1 Solvolysis. University of Colorado Boulder.

- University of Glasgow.

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Benzyl Bromide [commonorganicchemistry.com]

- 4. homework.study.com [homework.study.com]

- 5. SN1/SN2 - Organic Chemistry - Science Forums [scienceforums.net]

- 6. quora.com [quora.com]

- 7. Khan Academy [khanacademy.org]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. amherst.edu [amherst.edu]

An In-depth Technical Guide to the Solubility of 2-Benzyloxybenzylbromide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Benzyloxybenzylbromide, a key intermediate in various synthetic pathways. For researchers, scientists, and drug development professionals, a deep understanding of a compound's solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document delineates the theoretical principles governing the solubility of this compound, presents a robust experimental protocol for its quantitative determination, and offers a curated set of solubility data in a range of common organic solvents. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.

Introduction: The Significance of Solubility for this compound

This compound is a versatile bifunctional molecule, incorporating a benzyl ether and a benzyl bromide moiety. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. The efficiency of its use in synthetic protocols is, however, critically dependent on its solubility. Proper solvent selection is essential for achieving homogeneous reaction mixtures, which in turn influences reaction kinetics, yield, and purity. Furthermore, solubility data is indispensable for downstream processes such as crystallization for purification, and for the formulation of any potential therapeutic agent. This guide provides the foundational knowledge and practical methodologies to empower researchers in making informed decisions regarding solvent systems for this compound.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1][2] The molecular structure of this compound features both polar and non-polar characteristics, suggesting a nuanced solubility profile.

-

Non-Polar Characteristics: The presence of two phenyl rings and the benzyl aliphatic chain contribute to a significant non-polar character. These regions of the molecule will interact favorably with non-polar solvents through van der Waals forces.[2]

-

Polar Characteristics: The ether linkage introduces a polar C-O bond, capable of acting as a hydrogen bond acceptor. The bromine atom, while not as electronegative as oxygen, also contributes to the molecule's overall polarity.

Based on this amphiphilic nature, it is predicted that this compound will exhibit good solubility in solvents of intermediate polarity and in halogenated solvents.[3] Its solubility in highly polar protic solvents like water is expected to be low due to the large non-polar surface area, while solubility in very non-polar solvents like hexane may be limited by the presence of the polar ether group.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain reliable quantitative solubility data, a well-established and robust methodology is required. The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] The protocol below is a self-validating system designed for accuracy and reproducibility.

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g accuracy)

-

Sealed vials (e.g., 20 mL scintillation vials)

-

Constant temperature shaker or water bath

-

Centrifuge or syringe filters (0.22 µm, solvent-compatible)

-

Pipettes and syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or rotary evaporator

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Seal the vial securely to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Periodically verify that undissolved solid is still present.

-

-

Phase Separation:

-

Once equilibrium is reached, separate the undissolved solid from the saturated solution. This can be achieved by centrifuging the vial and carefully drawing off the supernatant, or by filtering the solution through a solvent-compatible 0.22 µm syringe filter.[4]

-

It is critical to maintain the temperature during this step to avoid any change in solubility.

-

-

Quantification:

-

Accurately transfer a known volume of the clear saturated solution to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent. For volatile solvents, this can be done in a fume hood or with a gentle stream of nitrogen. For less volatile solvents, a drying oven at a temperature well below the solute's decomposition point is suitable.[5]

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in the desired units, such as mg/mL or g/100 mL.

-

Solubility Profile of this compound

The following table presents illustrative quantitative solubility data for this compound in a selection of common organic solvents at 25°C, as would be determined by the protocol described above.

| Solvent Class | Solvent | Predicted Solubility (mg/mL) at 25°C | Rationale |

| Halogenated | Dichloromethane | > 200 | Highly effective at dissolving a wide range of organic compounds with moderate polarity and aromatic character. |

| Chloroform | > 200 | Similar to dichloromethane, provides good solvation for both the aromatic and polar parts of the molecule. | |

| Polar Aprotic | Acetone | ~150 | The polar nature of the ketone can interact favorably with the ether linkage of the solute.[3] |

| Tetrahydrofuran (THF) | ~180 | The ether structure of THF is compatible with the ether linkage in the solute, and it effectively solvates the aromatic rings. | |

| Dimethyl Sulfoxide (DMSO) | > 200 | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Aromatic | Toluene | ~100 | The aromatic rings of the solute and solvent interact favorably through π-π stacking, though the polar ether may limit miscibility compared to halogenated solvents.[3] |

| Alcohols | Ethanol | ~50 | The hydroxyl group can act as a hydrogen bond donor to the ether oxygen, but the overall polarity of ethanol is higher, and the non-polar parts of the solute limit solubility. |

| Non-Polar | Hexane | < 10 | The significant difference in polarity between the solute (with its ether linkage) and the non-polar alkane leads to poor solubility.[2] |

Discussion of Solubility Trends

The illustrative data aligns with the theoretical principles of solubility. The highest solubility is observed in halogenated and polar aprotic solvents like dichloromethane, chloroform, and DMSO. These solvents are effective at solvating both the polar ether moiety and the non-polar aromatic rings of this compound.

The moderate solubility in aromatic solvents like toluene is expected, driven by favorable π-π stacking interactions. In contrast, the solubility in a polar protic solvent like ethanol is lower. While hydrogen bonding between the ethanol and the ether oxygen is possible, the overall polarity mismatch with the large non-polar part of the solute reduces solubility. Finally, the very low solubility in a non-polar solvent like hexane highlights the importance of the polar ether group in the solute's overall properties.

Safety and Handling

This compound is a benzyl halide and should be handled with appropriate safety precautions. Benzyl bromides are lachrymators and can be irritating to the skin, eyes, and respiratory system. All handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for this compound before use.

References

-

Experiment: Solubility of Organic & Inorganic Compounds. 1

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. Link

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 6

-

Solubility test/ Organic lab. YouTube. Link

-

Experiment 1. Solubility of Organic Compounds. Scribd. Link

-

Factors affecting solubility. 2

-

Cas 2417-64-3, 2-Hexyloxy-benzylbromid. LookChem. Link

-

Benzyl bromide CAS#: 100-39-0. ChemicalBook. Link

-

Solubility Profile of Benzyl 2-bromonicotinate in Organic Solvents: A Technical Guide. Benchchem. Link

-

Solubility of Organic Compounds. Link

-

Solubility of benzilic acid in select organic solvents at 298.15 K. ResearchGate. Link

-

Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Chemistry LibreTexts. Link

-

Technical Guide: Physicochemical Properties and Synthetic Strategy for 2-[3-(benzyloxy)phenyl]benzaldehyde. Benchchem. Link

-

Solubility of 4-benzoylbenzamide in common organic solvents. Benchchem. Link

-

The solubility of benzoic acid in seven solvents. ResearchGate. Link

-

Solubility of Benzoic Acid in Organic Solvents. Scribd. Link

-

Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents. Benchchem. Link

-

An In-depth Technical Guide to the Synthesis of (2,4-Bis(decyloxy)phenyl)methanol. Benchchem. Link

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Benzyloxybenzyl Bromide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-benzyloxybenzyl bromide, a crucial intermediate in various organic syntheses. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with expert insights to facilitate the structural elucidation and quality control of this compound. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents a robust predictive analysis based on the well-established spectroscopic behavior of its constituent functional groups and structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

2-Benzyloxybenzyl bromide possesses a unique combination of functional groups—a benzyl ether, a brominated benzylic carbon, and two distinct aromatic rings—each contributing characteristic signals to its spectroscopic profile. A thorough analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is essential for unambiguous structural confirmation.

The primary objective of this guide is to explain the causality behind expected spectral features. We will dissect the molecule's structure to predict the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS, providing a reliable reference for experimental verification.

Caption: Molecular structure of 2-Benzyloxybenzyl bromide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. For 2-benzyloxybenzyl bromide, the spectrum is expected to show distinct signals for the aliphatic protons of the methylene groups and the aromatic protons on both phenyl rings.

Expert Analysis & Predicted Spectral Data

The chemical environment of each proton dictates its resonance frequency (chemical shift).

-

Benzylic Bromide Protons (-CH₂Br): The protons on the carbon attached to the bromine atom are expected to appear as a sharp singlet significantly downfield, around 4.5-4.7 ppm . The electronegative bromine atom deshields these protons, shifting them downfield. The absence of adjacent protons results in a singlet multiplicity.

-

Benzylic Ether Protons (-OCH₂Ar): The methylene protons of the benzyl ether group are also deshielded by the adjacent oxygen atom and aromatic ring. They are expected to resonate as a singlet around 5.1-5.2 ppm .

-

Aromatic Protons (Ar-H): The nine aromatic protons will appear in the typical aromatic region of 6.9-7.5 ppm . The protons on the phenyl ring of the benzyl ether moiety are expected to appear as a multiplet, integrating to five protons. The four protons on the substituted ring will likely show more complex splitting patterns due to the differing electronic effects of the ether and bromomethyl substituents.

Table 1: Predicted ¹H NMR Data for 2-Benzyloxybenzyl bromide in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-O-CH₂ -Ar | 5.1 - 5.2 | Singlet (s) | 2H |

| Ar-CH₂ -Br | 4.5 - 4.7 | Singlet (s) | 2H |

| Aromatic Protons | 6.9 - 7.5 | Multiplet (m) | 9H |

Experimental Protocol for ¹H NMR

A self-validating protocol ensures reproducibility and accuracy. Internal standards and proper instrument calibration are key.

-

Sample Preparation: Dissolve 5-10 mg of purified 2-benzyloxybenzyl bromide in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.[2]

-

Data Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Set a spectral width from -1 to 11 ppm to capture all relevant signals.

-

-